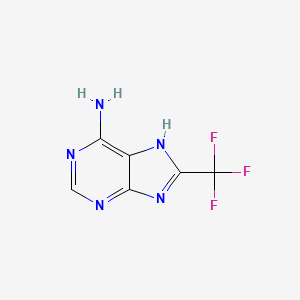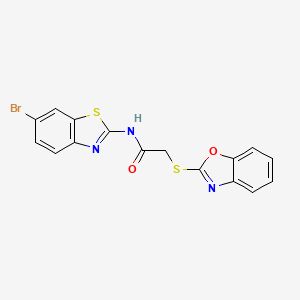![molecular formula C18H20N2O3S B1226588 N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B1226588.png)
N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Antitumor Applications
Compounds in the sulfonamide-focused libraries, including ones related to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, have shown promise in antitumor applications. A study by Owa et al. (2002) highlighted two compounds, E7010 and E7070, from this group that act as potent cell cycle inhibitors and have advanced to clinical trials. E7010 disrupts tubulin polymerization, while E7070 is a novel class of antiproliferative agents causing a decrease in the S phase fraction and accumulation in G1 and/or G2 in various cancer cell lines. Their preliminary clinical activities were further explored using high-density oligonucleotide microarray analysis to understand the pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).
Anti-HIV and Antifungal Activity
Zareef et al. (2007) synthesized a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which were screened for anti-HIV and antifungal activities. The study revealed the potential of these sulfonamide derivatives in combating HIV and fungal infections, showcasing the diverse therapeutic applications of this chemical class (Zareef et al., 2007).
Computational and Structural Analysis
A computational and structural study by Murthy et al. (2018) on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, a compound related to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, provided insights into its molecular structure and properties. This study highlights the importance of structural and electronic analysis in understanding the behavior of sulfonamide derivatives (Murthy et al., 2018).
Alzheimer’s Disease Research
In Alzheimer’s disease research, Abbasi et al. (2018) synthesized a series of sulfonamides derived from 4-methoxyphenethylamine. These compounds were tested for acetylcholinesterase inhibitory activity, a key target in Alzheimer's treatment. N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide showed promising results, comparable to Neostigmine methylsulfate. This study indicates the potential of sulfonamide derivatives in the treatment of neurodegenerative diseases (Abbasi et al., 2018).
Crystal Structure Analysis
Research by Zhang et al. (2010) on the crystal structure and anticancer properties of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethyl-furan-2(5H)-ylidene)-4-methylbenzenesulfonamide, a compound similar to N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide, contributes to understanding the structure-activity relationships in sulfonamides. These insights are crucial in designing more effective anticancer agents (Zhang et al., 2010).
Propiedades
Nombre del producto |
N-[(1,2-dimethyl-5-indolyl)methyl]-4-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C18H20N2O3S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H20N2O3S/c1-13-10-15-11-14(4-9-18(15)20(13)2)12-19-24(21,22)17-7-5-16(23-3)6-8-17/h4-11,19H,12H2,1-3H3 |
Clave InChI |
CNISVKFXGVWDNN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B1226506.png)

![2-[[3-butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1226508.png)
![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)
![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)



![N-[5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-thiazolyl]-4-chlorobenzamide](/img/structure/B1226526.png)

![5-(4-Chlorobenzoyl)-2-[(Z)-(dimethylamino)methylene]-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid methyl ester](/img/structure/B1226529.png)
